(4-Methyl-6-phenylpyrimidin-2-yl)methanamine
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Overview
Description
(4-Methyl-6-phenylpyrimidin-2-yl)methanamine: is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-6-phenylpyrimidin-2-yl)methanamine typically involves the following steps:
Condensation Reaction: The starting materials, such as phenylacetonitrile and guanidine, undergo a condensation reaction to form the pyrimidin-2-yl core.
Methylation: The resulting pyrimidin-2-yl core is then methylated at the 4-position to introduce the methyl group.
Amination: Finally, the compound is subjected to an amination reaction to introduce the amine group at the 2-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(4-Methyl-6-phenylpyrimidin-2-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions of the pyrimidine ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyrimidin-2-one derivatives.
Reduction Products: Reduced pyrimidin-2-ylmethanamine derivatives.
Substitution Products: Substituted pyrimidin-2-ylmethanamine derivatives.
Scientific Research Applications
(4-Methyl-6-phenylpyrimidin-2-yl)methanamine: has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Methyl-6-phenylpyrimidin-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
(4-Methyl-6-phenylpyrimidin-2-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Methyl-6-phenylpyrimidin-2-amine, 4-Methyl-6-phenylpyrimidin-2-ol, 4-Methyl-6-phenylpyrimidin-2-thiol.
Uniqueness: The presence of the methanamine group in this compound distinguishes it from other pyrimidines, potentially leading to different biological activities and applications.
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Properties
CAS No. |
944902-65-2 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(4-methyl-6-phenylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-7-11(15-12(8-13)14-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3 |
InChI Key |
GHYSOBVMKDOQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C2=CC=CC=C2 |
Origin of Product |
United States |
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